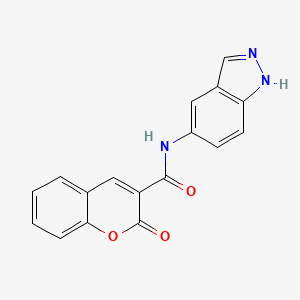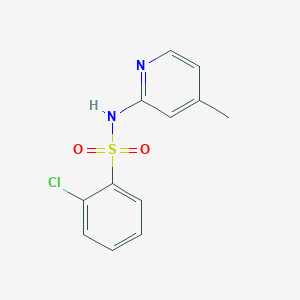![molecular formula C18H20N2O4 B11118269 N'-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11118269.png)
N'-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-DIHYDROXY-3,6-DIMETHYLPHENYL)METHYLENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes both hydrazide and phenoxy groups, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-DIHYDROXY-3,6-DIMETHYLPHENYL)METHYLENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2,4-dihydroxy-3,6-dimethylbenzaldehyde with 2-(4-methylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-DIHYDROXY-3,6-DIMETHYLPHENYL)METHYLENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(2,4-DIHYDROXY-3,6-DIMETHYLPHENYL)METHYLENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which N’-[(E)-(2,4-DIHYDROXY-3,6-DIMETHYLPHENYL)METHYLENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s hydrazide group is known to form covalent bonds with active site residues of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone: A natural product with similar structural features, known for its anticancer properties.
N-2,4-Disubstituted pyrimidines: Compounds with similar biological activities, including anticancer and antimicrobial properties.
Uniqueness
N’-[(E)-(2,4-DIHYDROXY-3,6-DIMETHYLPHENYL)METHYLENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of hydrazide and phenoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-11-4-6-14(7-5-11)24-10-17(22)20-19-9-15-12(2)8-16(21)13(3)18(15)23/h4-9,21,23H,10H2,1-3H3,(H,20,22)/b19-9+ |
InChI Key |
GAXHYXPTSSQBNF-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2C)O)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11118198.png)
![3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118204.png)
![N-(2-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118212.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118214.png)
![(4-Benzylpiperazin-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11118220.png)
![2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11118236.png)
![N-(2-Methoxy-5-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11118247.png)
![1-(3-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118252.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11118255.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11118260.png)
![1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11118263.png)

![2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11118276.png)

